molecular formula C10H5F2NO3 B1626958 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 228728-18-5

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1626958
CAS No.: 228728-18-5
M. Wt: 225.15 g/mol
InChI Key: ZFQCYTCLVOIKAS-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 228728-18-5 . It has a molecular weight of 225.15 . The IUPAC name for this compound is 5,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of 7-Fluoro-4-hydroxyquinoline (FQ) can be achieved by decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA). FQCA itself is prepared by hydrolysis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H5F2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16) .

Scientific Research Applications

Antibacterial Properties and Synthesis

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives exhibit significant antibacterial properties. A study detailed the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, highlighting the antibacterial potency of these compounds. Sparfloxacin, a notable derivative, demonstrated superior in vitro and in vivo potency compared to ciprofloxacin, making it a promising candidate for therapeutic agents (Miyamoto et al., 1990).

Photolabile Protecting Groups

In the realm of photochemistry, derivatives of this compound, such as brominated hydroxyquinoline, have been utilized as photolabile protecting groups. These groups offer high efficiency in single-photon quantum efficiency and multiphoton-induced photolysis, useful for caging biological messengers (Fedoryak & Dore, 2002).

Proton Relay Systems

The compound undergoes excited-state intramolecular double proton transfer, revealing an intrinsic proton relay system. This process demonstrates the compound's potential in studying proton transfer mechanisms and designing efficient proton relay systems in molecular devices (Tang et al., 2011).

Antibacterial Activity and Drug Design

Novel quinolone derivatives, including those with the this compound moiety, have shown promising antibacterial activity. These compounds were tested against various bacterial strains, identifying certain derivatives as potential antibacterial agents (Lingaiah et al., 2012).

C-H Bond Functionalization

The compound has also been explored in the context of organic synthesis, specifically in the auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method showcases the versatility of quinoline carboxylic acids in facilitating selective functionalization of C-H bonds, expanding the toolbox for organic synthesis (Shabashov & Daugulis, 2010).

Properties

IUPAC Name

5,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCYTCLVOIKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586475
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-18-5
Record name 5,7-Difluoro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228728-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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